Orthosteric Competitive Antagonism: A Defined Mechanism for Glucagon Receptor Antagonist I vs. Non-Competitive and Allosteric Comparators
Glucagon Receptor Antagonist I is a competitive antagonist of the human glucagon receptor (hGCGR), with a defined binding affinity (KDB = 81 nM) and functional antagonism (pA2 = 7.1) in CHO-hGCGR membranes . In contrast, L-168049 is a non-competitive antagonist , and LGD-6972 is an allosteric modulator that displays biased signaling [1]. This distinction is critical for experimental design, as competitive antagonists are surmountable by high agonist concentrations, whereas non-competitive and allosteric antagonists produce insurmountable blockade and can alter the receptor's signaling fingerprint in ways that a competitive antagonist does not.
| Evidence Dimension | Mechanism of GCGR Antagonism |
|---|---|
| Target Compound Data | Competitive antagonism (KDB = 81 nM, pA2 = 7.1) |
| Comparator Or Baseline | L-168049: Non-competitive antagonist; LGD-6972: Allosteric antagonist with biased signaling |
| Quantified Difference | Qualitative difference in mechanism |
| Conditions | Membranes prepared from CHO cells expressing human GCGR |
Why This Matters
Selecting Glucagon Receptor Antagonist I ensures a predictable, competitive blockade of the orthosteric glucagon binding site, essential for studies requiring surmountable antagonism and for distinguishing orthosteric from allosteric modulation.
- [1] Vajda, E. G., Zhi, L., & Marschke, K. (2018). An Allosteric Glucagon Receptor Antagonist, LGD-6972, Displays Biased Receptor Signaling. Diabetes, 67(Supplement 1), 1117-P. View Source
